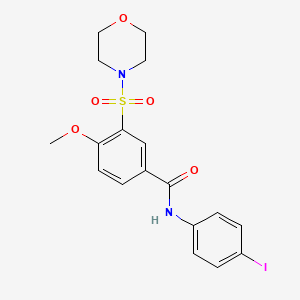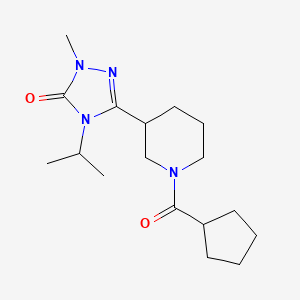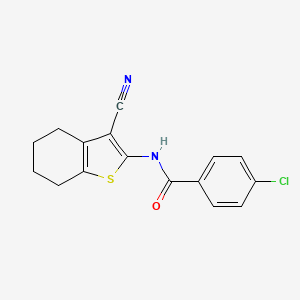![molecular formula C21H18ClF2N3O2 B11115093 [3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11115093.png)
[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is an organic compound with a complex structure It is characterized by the presence of a piperazine ring substituted with a fluorophenyl group and an oxazole ring substituted with a chlorofluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-fluorophenyl)piperazine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This forms the intermediate 2-chloro-6-fluorophenyl-oxime.
Cyclization: The oxime is then cyclized to form the oxazole ring by heating with acetic anhydride.
Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 2-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the oxazole derivative with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine).
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the oxazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield the corresponding carboxylic acid and amine derivatives.
Applications De Recherche Scientifique
1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: This compound shares a similar structure but lacks the piperazine ring.
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the target compound.
2-Fluorobenzyl chloride: Another precursor used in the synthesis.
Uniqueness
1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is unique due to its combination of a piperazine ring and an oxazole ring, each substituted with halogenated phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C21H18ClF2N3O2 |
|---|---|
Poids moléculaire |
417.8 g/mol |
Nom IUPAC |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H18ClF2N3O2/c1-13-18(20(25-29-13)19-14(22)5-4-7-16(19)24)21(28)27-11-9-26(10-12-27)17-8-3-2-6-15(17)23/h2-8H,9-12H2,1H3 |
Clé InChI |
JQYDNAFLEGRBJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11115016.png)
![N-(2-{2-[(E)-1-(2,5-Dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide](/img/structure/B11115022.png)
![ethyl {(3Z)-3-[2-({[(2-methoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11115028.png)

![2-hydroxy-2,2-diphenyl-N'-[(1E)-1-phenylbutylidene]acetohydrazide](/img/structure/B11115033.png)


![Ethyl 4-(3-ethoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11115045.png)
![4-fluoro-N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11115053.png)
![N-[(benzyloxy)carbonyl]-O-tert-butylserylphenylalanylarginine](/img/structure/B11115057.png)
![4-chloro-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11115071.png)
![N'-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide](/img/structure/B11115079.png)
![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11115086.png)

